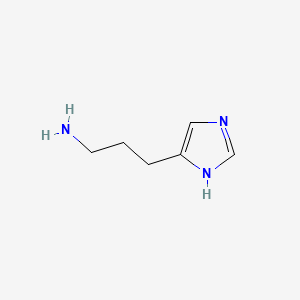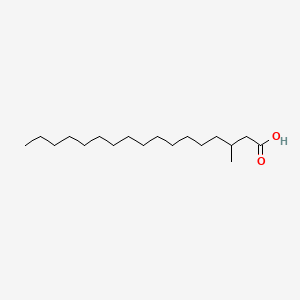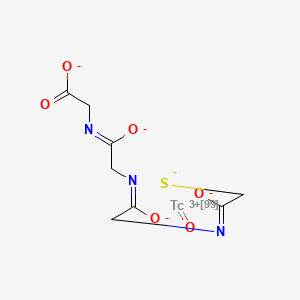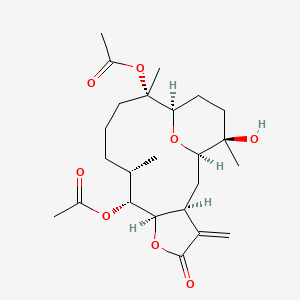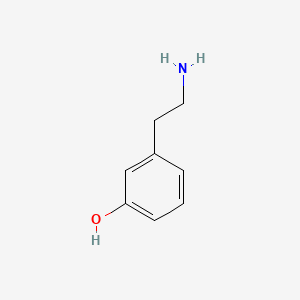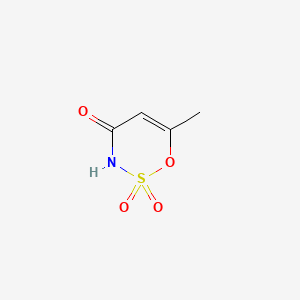![molecular formula C14H18N2O6 B1210091 2-[carboxymethyl-[2-(4-ethoxyanilino)-2-oxoethyl]amino]acetic acid CAS No. 63245-29-4](/img/structure/B1210091.png)
2-[carboxymethyl-[2-(4-ethoxyanilino)-2-oxoethyl]amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[carboxymethyl-[2-(4-ethoxyanilino)-2-oxoethyl]amino]acetic acid is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[carboxymethyl-[2-(4-ethoxyanilino)-2-oxoethyl]amino]acetic acid typically involves multi-step organic reactions. One common method includes the reaction of ethoxyaniline with oxoacetic acid derivatives under controlled conditions to form the intermediate compound. This intermediate is then further reacted with carboxymethylating agents to yield the final product. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2-[carboxymethyl-[2-(4-ethoxyanilino)-2-oxoethyl]amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups, depending on the reagents used.
Substitution: The ethoxyanilino group can undergo substitution reactions, where the ethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Applications De Recherche Scientifique
2-[carboxymethyl-[2-(4-ethoxyanilino)-2-oxoethyl]amino]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[carboxymethyl-[2-(4-ethoxyanilino)-2-oxoethyl]amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[carboxymethyl-[2-(4-methoxyanilino)-2-oxoethyl]amino]acetic acid
- 2-[carboxymethyl-[2-(4-ethoxyanilino)-2-hydroxyethyl]amino]acetic acid
- 2-[carboxymethyl-[2-(4-ethoxyanilino)-2-oxoethyl]amino]propionic acid
Uniqueness
Compared to similar compounds, 2-[carboxymethyl-[2-(4-ethoxyanilino)-2-oxoethyl]amino]acetic acid stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its ethoxyanilino group, in particular, provides distinct chemical properties that differentiate it from other related compounds.
Propriétés
Numéro CAS |
63245-29-4 |
|---|---|
Formule moléculaire |
C14H18N2O6 |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
2-[carboxymethyl-[2-(4-ethoxyanilino)-2-oxoethyl]amino]acetic acid |
InChI |
InChI=1S/C14H18N2O6/c1-2-22-11-5-3-10(4-6-11)15-12(17)7-16(8-13(18)19)9-14(20)21/h3-6H,2,7-9H2,1H3,(H,15,17)(H,18,19)(H,20,21) |
Clé InChI |
JTJJIOHRAQVFMF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN(CC(=O)O)CC(=O)O |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)CN(CC(=O)O)CC(=O)O |
Key on ui other cas no. |
63245-29-4 |
Synonymes |
(p-ethoxyacetanilide)-iminodiacetic acid 4-ethoxy-IDA p-ethoxy-IDA para-ethoxy-IDA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


